molecular formula C18H14N2 B2790827 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole CAS No. 96859-72-2

3-[1-(1H-indol-3-yl)ethenyl]-1H-indole

Cat. No.: B2790827
CAS No.: 96859-72-2
M. Wt: 258.324
InChI Key: ZWNKKQLBMVSJLL-UHFFFAOYSA-N
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Description

3-[1-(1H-Indol-3-yl)ethenyl]-1H-indole is a synthetic bis-indole derivative of significant interest in medicinal chemistry and oncology research. Indole scaffolds are recognized as privileged structures in drug discovery due to their versatile biological activities and presence in numerous natural products and pharmaceuticals . This compound is of particular value for researchers investigating novel anti-cancer therapies. Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including promising antitumor and cytotoxic properties . For instance, related bis-indole structures have shown potent activity against various human cancer cell lines, such as HepG-2 (liver carcinoma), BGC823 (gastric carcinoma), and BT474 (breast carcinoma) in preclinical studies . The core indole structure is also being explored in the development of new kinase inhibitors, such as Haspin inhibitors, which represent an emerging class of targets for regulating tumor growth . Researchers utilize this chemical as a key intermediate in multicomponent reactions and for the design of polycyclic structures with potential biomedical relevance . Its structural features make it a valuable building block for synthesizing more complex heterocyclic compounds, enabling the exploration of new chemical space for drug discovery . Handle this material with care in a controlled laboratory setting. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(1H-indol-3-yl)ethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-11,19-20H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKKQLBMVSJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 1 1h Indol 3 Yl Ethenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Vibrindole A

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For complex molecules such as bis-indoles, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals, offering deep insights into connectivity and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of vibrindole A provides key information about the electronic environment of the protons in the molecule. The spectrum, recorded in CDCl₃, shows distinct signals for the indole (B1671886) rings and the ethylidene bridge. rsc.org

The indole N-H protons appear as a broad signal at approximately 7.75 ppm, a characteristic chemical shift for such protons. The aromatic protons of the two indole moieties resonate in the region of 7.10-7.63 ppm. Specifically, the protons at the 4-position of the indole rings appear as doublets at 7.63 ppm, while the protons at the 7-position are observed as doublets at 7.34 ppm. The protons at positions 5 and 6 present as triplets at 7.22 and 7.10 ppm, respectively. The C2 protons of the indole rings show a singlet at 6.86 ppm. rsc.org

The ethylidene bridge protons give rise to characteristic signals. The methine proton (-CH) appears as a quartet at 4.71 ppm, with its multiplicity arising from coupling to the adjacent methyl protons. The methyl group (-CH₃) protons resonate as a doublet at 1.84 ppm. rsc.org

Table 1: ¹H NMR Data for Vibrindole A in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.75 br - 2 x N-H
7.63 d 7.8 2 x H-4
7.34 d 8.4 2 x H-7
7.22 t 7.8 2 x H-5
7.10 t 7.2 2 x H-6
6.86 s - 2 x H-2
4.71 q 7.2 1 x -CH-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of vibrindole A complements the ¹H NMR data, providing a map of the carbon framework. The spectrum, also recorded in CDCl₃, confirms the presence of the two indole units and the ethylidene linker. rsc.org

The quaternary carbons of the indole rings (C-3a and C-7a) are found at 126.83 ppm and 136.56 ppm, respectively. The signal for the C-3 carbons, where the ethylidene bridge is attached, is located at 121.53 ppm. The remaining aromatic carbons of the indole rings appear in the range of 111.05 ppm to 121.69 ppm. The carbon of the methine group in the ethylidene bridge is observed at 28.11 ppm, while the methyl carbon gives a signal at 21.69 ppm. rsc.org

Table 2: ¹³C NMR Data for Vibrindole A in CDCl₃ rsc.org

Chemical Shift (δ) ppm Assignment
136.56 C-7a
126.83 C-3a
121.69 C-4
121.53 C-3
121.19 C-2
119.66 C-6
118.94 C-5
111.05 C-7
28.11 -CH-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR experimental data for vibrindole A are not detailed in the available literature, standard techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from the 1D spectra.

COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic spin systems of the indole rings and the coupling between the methine and methyl protons of the ethylidene bridge.

HSQC would establish the direct one-bond correlations between protons and their attached carbons, confirming the assignments in both the ¹H and ¹³C spectra.

HMBC would show longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the connection of the ethylidene bridge to the C-3 position of both indole rings.

Dynamic NMR Studies for Conformational Analysis

No dynamic NMR studies for vibrindole A have been reported in the reviewed literature. Such studies could provide insights into the rotational dynamics around the C-C bond connecting the two indole rings via the ethylidene bridge, and any potential conformational isomers that might exist.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For vibrindole A, HRMS analysis using electrospray ionization (ESI) was conducted. The experimentally determined m/z value for the sodiated molecule [M+Na]⁺ was 283.1209. This is in close agreement with the calculated value of 283.1206 for the molecular formula C₁₈H₁₆N₂Na, thus confirming the elemental composition of vibrindole A. rsc.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Vibrindole A rsc.org

Ion Calculated m/z Found m/z Molecular Formula

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole, GC-MS analysis provides information on its purity and molecular weight, and its fragmentation pattern under electron ionization (EI) offers valuable structural insights.

Upon injection into the GC, the compound is volatilized and separated from non-volatile impurities. The retention time is characteristic of the molecule under the specific chromatographic conditions (e.g., column type, temperature program). The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₈H₁₄N₂), which is 258.32 g/mol . The fragmentation of indole derivatives is well-documented and often involves characteristic losses. scirp.org Key fragmentation pathways for this compound would likely involve:

Cleavage of the vinyl bridge: This could lead to fragments corresponding to the indolyl group and vinylindole cations.

Loss of small molecules: Fragmentation of the indole ring itself can lead to the loss of HCN (27 Da), which is a characteristic fragmentation pathway for indoles. scirp.org

Formation of stable ions: The generation of stable ions like the quinolinium or tropylium (B1234903) cation through rearrangement is also possible.

The resulting mass spectrum provides a molecular fingerprint that can be used for identification and structural confirmation.

Table 1: Predicted GC-MS Fragmentation Data

m/z (charge) Predicted Fragment Significance
258 [C₁₈H₁₄N₂]⁺ Molecular Ion (M⁺)
130 [C₉H₈N]⁺ Indolyl-vinyl cation
117 [C₈H₇N]⁺ Indole radical cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and less volatile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound with high accuracy.

For this compound, analysis by high-resolution ESI-MS (HRMS) would provide the exact mass of the protonated molecule. This allows for the unambiguous determination of its elemental composition. In positive ion mode, the expected primary ion would be [C₁₈H₁₄N₂ + H]⁺ with a calculated m/z of 259.1235. The high accuracy of HRMS can readily confirm this formula. mdpi.com

While ESI is a soft technique, fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to gain further structural information. The fragmentation of the [M+H]⁺ ion would likely follow pathways similar to those in EI-MS, providing confirmatory structural data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. uoh.edu.iqaps.org For this compound, these techniques confirm the presence of the indole N-H group, aromatic C-H bonds, the vinyl C=C double bond, and the aromatic ring system. The IR and Raman spectra are often complementary, as some vibrational modes may be more active in one technique than the other.

Key expected vibrational frequencies include:

N-H Stretching: A characteristic sharp to medium absorption in the IR spectrum is expected around 3400-3300 cm⁻¹, corresponding to the N-H stretch of the indole rings. rsc.org

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Vinyl C=C Stretching: The carbon-carbon double bond of the ethenyl bridge is expected to produce a medium intensity band around 1630-1600 cm⁻¹. rsc.org This band is often stronger in the Raman spectrum due to the polarizability of the π-bond.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the indole aromatic rings typically result in several sharp bands in the 1600-1450 cm⁻¹ region. rsc.orgusp.br

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and vinyl C-H bonds occur at lower frequencies, providing further fingerprint information for the molecule.

Table 2: Key Vibrational Frequencies for Functional Group Identification

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Indole N-H Stretch 3400 - 3300 3400 - 3300 (Weak)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 (Strong)
Vinyl C=C Stretch 1630 - 1600 1630 - 1600 (Strong)

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related dimeric indole structures allows for a detailed prediction of its molecular architecture. mdpi.comnih.govnih.govnih.govresearchgate.net

A crystal structure would reveal:

Molecular Conformation: The dihedral angle between the two indole ring systems would be a key feature, indicating the degree of twisting around the vinyl bridge. Steric hindrance between the rings may prevent full planarity. In related bis-indolyl structures, significant dihedral angles are common. nih.gov

Bond Parameters: Precise measurements of C=C, C-C, and C-N bond lengths would confirm the delocalization of π-electrons across the conjugated system. The vinyl C=C bond length would be expected to be characteristic of a double bond (approx. 1.34 Å).

Planarity: The planarity of the individual indole rings would be confirmed.

Supramolecular Assembly: The packing of molecules in the crystal lattice would be elucidated, revealing intermolecular interactions such as hydrogen bonding (N-H···π interactions) and π-π stacking between indole rings of adjacent molecules, which govern the solid-state properties of the material. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system possesses a chromophore that absorbs in the UV region. The basic indole molecule exhibits absorption maxima around 270-290 nm. nist.gov

In this compound, the two indole chromophores are connected by a conjugated ethenyl bridge. This extended π-system is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to a single indole unit. This is due to the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The primary absorption band, corresponding to a π→π* transition, would likely be observed at a wavelength well above 300 nm. For example, the related compound (E)-3-(4-Chlorostyryl)-1H-indole shows a λmax at 335 nm. rsc.org The spectrum would be useful for quantitative analysis using the Beer-Lambert law.

Table 3: Expected UV-Vis Absorption Data

Compound Solvent λₘₐₓ (nm) Transition Type
Indole nist.gov Various ~270-290 π→π*

Theoretical and Computational Chemistry Studies of 3 1 1h Indol 3 Yl Ethenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and molecular energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the characterization of a compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Infrared (IR): The vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds (e.g., N-H, C-H, C=C). Comparing the computed spectrum with an experimental one helps in the assignment of vibrational bands and confirms the presence of specific functional groups.

UV-Vis: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are crucial for understanding the photophysical properties of the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the two indole (B1671886) rings via the ethenyl bridge allows for the existence of different spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different conformers. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This energy landscape reveals the most stable conformers (at energy minima) and the energy barriers for interconversion between them (transition states). For this compound, this analysis would identify the preferred three-dimensional shape of the molecule, which is critical for its biological activity and physical properties.

Molecular Mechanics and Dynamics Simulations for Structural Stability

While quantum chemical calculations provide highly accurate information, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model the interactions between atoms. MM methods are particularly useful for conformational searching and for studying the dynamics of large molecules.

Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its structural stability, flexibility, and how it interacts with surrounding molecules. By analyzing the trajectory of the simulation, one can observe conformational changes and assess the stability of the molecule's structure over time.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for exploring potential reaction mechanisms. By analyzing the electronic structure, particularly the distribution of the HOMO and LUMO, regions of the molecule that are likely to act as nucleophiles or electrophiles can be identified.

Molecular Docking and Protein-Ligand Interaction Simulations

Given that indole derivatives are prevalent in biologically active compounds, molecular docking is a key computational technique to predict how this compound might interact with a biological target, such as a protein or enzyme. Docking algorithms predict the preferred orientation of the molecule (the ligand) when bound to the active site of a protein (the receptor).

The results of a docking simulation are typically a binding score, which estimates the strength of the interaction (binding affinity), and a predicted binding pose. This information is crucial for understanding the potential biological activity of the compound and for designing new, more potent derivatives. Following the docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the interactions at an atomic level.

Derivatization Strategies and Analogue Synthesis for Structure Function Elucidation

Design Principles for Modifying the Indole (B1671886) Nuclei and Ethenyl Linkage

The design of analogs of 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole is guided by established principles of medicinal chemistry aimed at modulating the compound's physicochemical and pharmacological properties. Key areas for modification include the indole nuclei and the ethenyl bridge, each offering unique opportunities to influence molecular recognition and bioactivity.

Indole Nuclei Modification: The indole ring system presents several positions amenable to substitution. The nitrogen atom (N1) of the indole ring is a primary target for derivatization. N-substitution can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. Introducing various substituents, from simple alkyl or benzyl (B1604629) groups to more complex heterocyclic moieties, can significantly impact the compound's interaction with biological targets. Furthermore, substitution on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) with electron-donating or electron-withdrawing groups can modulate the electronic properties of the indole system, influencing its reactivity and binding affinity.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound involves a variety of organic reactions targeting specific positions on the parent molecule.

Substitution on the Indole Nitrogen (N1)

N-substituted analogs of bis-indoles can be prepared through various synthetic routes. A common approach involves the reaction of the parent bis-indole with a suitable electrophile in the presence of a base. For example, N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acid chlorides or anhydrides. These reactions allow for the introduction of a wide array of functional groups at the N1 position, enabling a systematic investigation of the role of this position in biological activity. Studies on related indole derivatives have shown that N-substitution can significantly influence their pharmacological profiles. srce.hr

Substitution on the Indole Benzene Ring

Introducing substituents onto the benzene ring of the indole nucleus typically requires starting from pre-functionalized indole precursors. For instance, commercially available 5-bromoindole (B119039) or 5-methoxyindole (B15748) can be used as starting materials in condensation reactions to generate the corresponding substituted bis-indole analogs. Subsequent modifications of these substituents, such as through cross-coupling reactions on a bromo-substituted analog, can further expand the diversity of the synthesized library. The electronic nature of these substituents can have a profound effect on the molecule's interaction with biological targets.

Modification of the Ethenyl Bridge Carbon

Modification of the ethenyl bridge presents a greater synthetic challenge. However, strategies involving the reaction of substituted indole-3-carboxaldehydes with ylides in Wittig-type reactions can provide access to analogs with substituents on the ethenyl carbons. Alternatively, metal-catalyzed cross-coupling reactions can be employed to construct the ethenyl linkage with desired substitutions. While specific examples for this compound are not extensively documented, principles from related bis(indolyl)alkene syntheses can be applied. A nickel-catalyzed cascade alkynylation and Friedel–Crafts 3-alkenylation of indoles with haloalkynes has been reported for the synthesis of 1,1-bis(indolyl)alkenes, suggesting a potential route for creating modified ethenyl bridges. rsc.org

Impact of Structural Modifications on Molecular Recognition and Interaction Profiles

The introduction of substituents on the indole nitrogen can alter the molecule's ability to act as a hydrogen bond donor, which is often a critical interaction in drug-receptor binding. Furthermore, the size and nature of the N-substituent can introduce steric effects that either enhance or hinder binding.

Substituents on the benzene ring can influence the electronic distribution within the indole system, affecting pi-pi stacking interactions and other non-covalent interactions with the target protein. For example, electron-withdrawing groups can enhance the acidity of the N-H proton, while electron-donating groups can increase the electron density of the indole ring system.

Table 1: Representative Structural Modifications and Their Potential Impact

Modification SiteType of ModificationPotential Impact on Molecular Interactions
Indole Nitrogen (N1)Alkylation, AcylationAlters hydrogen bonding, lipophilicity, and steric interactions.
Indole Benzene RingHalogenation, Methoxy groupsModulates electronic properties, influencing pi-pi stacking and dipole interactions.
Ethenyl BridgeSubstitution, Isosteric replacementAffects molecular shape, rigidity, and the spatial orientation of the indole rings.

Methodologies for Preparing Bis-Indolyl Hybrid Molecules

The this compound scaffold can serve as a building block for the creation of more complex hybrid molecules. Molecular hybridization is a strategy in drug design where two or more pharmacophores are covalently linked to create a single molecule with multiple pharmacological activities or an improved pharmacological profile. nih.gov

One approach to creating bis-indolyl hybrids is to functionalize the parent scaffold with a reactive group that can then be used to link it to another bioactive molecule. For example, introducing a carboxylic acid or an amino group onto one of the indole rings would allow for amide bond formation with another molecule of interest.

Potential Non Clinical Applications of 3 1 1h Indol 3 Yl Ethenyl 1h Indole

Role as Versatile Synthetic Intermediates in Organic Synthesis

The indole (B1671886) ring is a cornerstone in synthetic organic chemistry, and molecules bearing two indole units, such as bis(indolyl)methanes and their alkene analogues, serve as valuable precursors for more complex molecular architectures. nih.govnih.gov The synthesis of these bis(indolyl) systems is often achieved through electrophilic substitution reactions of indoles with aldehydes or ketones. acs.org Modern methods have expanded this scope to include catalyst-switchable syntheses from substrates like styrene (B11656) oxides and nickel-catalyzed cascade reactions with haloalkynes to produce 1,1-bis(indolyl)alkenes. nih.govrsc.org

The structure of 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole makes it a versatile synthetic intermediate for several reasons:

Reactive Sites: The nucleophilic C3 position of the indole rings (if unsubstituted) and the electrophilic ethenyl bridge provide multiple reactive sites for further functionalization.

Scaffold for Heterocycles: The bis-indole framework can act as a scaffold for constructing larger, more complex heterocyclic systems, which are prevalent in medicinally active compounds. nih.gov

Building Block for Functional Molecules: It can be used as a key building block in multi-component reactions to generate diverse molecular libraries for screening purposes. researchgate.net For instance, the condensation of indoles with acetone, catalyzed by a chiral Brønsted acid, can lead to C₂-symmetric spirocyclic compounds, demonstrating the potential of bis(indolyl) precursors in complex synthesis. nih.gov

Applications in Chemical Biology as Molecular Probes

Ethenyl indoles, also known as styrylindoles, are recognized for their fluorescent properties, a key characteristic for molecular probes. niscpr.res.inresearchgate.netkoreascience.kr These compounds typically exhibit fluorescence that is highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from a π–π* electronic transition, which can lead to an intramolecular charge transfer (ICT) state in the excited state. researchgate.net

Key photophysical properties of ethenyl indoles relevant to their use as molecular probes include:

Solvent-Dependent Emission: As solvent polarity increases, the absorption and fluorescence wavelength maxima of ethenyl indoles undergo a red shift (a shift to longer wavelengths). nih.gov This property allows them to probe the polarity of their microenvironment, such as the hydrophobic pockets of proteins. koreascience.kr

Tunable Fluorescence: The fluorescence characteristics can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the indole or phenyl rings. niscpr.res.innih.gov

Given that this compound contains the core ethenyl-indole chromophore, it is expected to be fluorescent. Its symmetrical structure with two electron-rich indole moieties suggests it could function as a neutral, hydrophobic fluorescence probe, with potential applications in studying biological membranes or protein binding sites. koreascience.kr

Integration in Materials Science

The unique electronic and structural features of bis(indolyl)alkenes make them attractive candidates for the development of advanced functional materials.

Optoelectronic Properties The π-conjugated system spanning the two indole rings and the ethenyl linker is responsible for the distinct optical and electronic properties of these molecules. Research on related donor-acceptor substituted ethenyl indoles has shown that they can exhibit significant non-linear optical (NLO) responses. nih.gov The magnitude of this response is strongly dependent on the electronic nature of the substituents. A strong electron-accepting group, for example, enhances the charge-transfer character and leads to a large NLO effect. nih.gov The development of stable and tunable polycyclic aromatic compounds is a critical goal in organic optoelectronics, and indole-based systems are promising in this regard due to their stability and tunable HOMO-LUMO gaps. chemrxiv.org

The table below, based on data for related p-phenyl substituted ethenyl indoles, illustrates how substituents can modulate key optical properties. nih.gov

Substituent on Phenyl RingAbsorption Max (λabs) in Acetonitrile (B52724) (nm)Emission Max (λem) in Acetonitrile (nm)First Hyperpolarizability (β) (10⁻³⁰ esu⁻¹ cm⁵)
-NO₂ (Strong Acceptor)412572115
-Cl (Weak Acceptor)33837012
-H (Neutral)3323529
-OCH₃ (Donor)34436419
-OH (Donor)34536613
-NH₂ (Strong Donor)36842025

This interactive table is based on data for analogous p-phenyl substituted ethenyl indoles and demonstrates the principle of electronic tuning.

Supramolecular Assemblies The planar structure of the indole rings and the presence of N-H hydrogen bond donors make this compound an excellent candidate for constructing ordered supramolecular assemblies. These assemblies are formed through non-covalent interactions such as π–π stacking and hydrogen bonding. nih.gov The formation of such ordered structures is fundamental to creating materials with applications in organic electronics. The robust π-π stacking interactions in similar aromatic systems can facilitate self-assembly into highly ordered structures, which is crucial for charge transport in optoelectronic devices. nih.gov The use of specific interactions like halogen bonding has also been explored to guide the co-crystallization of complex aromatic structures into predictable one-dimensional or three-dimensional architectures. researchgate.net

Catalytic Applications or Ligand Design

The indole scaffold is considered a "privileged" structure in the design of ligands for both asymmetric catalysis and for targeting biological macromolecules.

Ligand Design in Catalysis Bis(indole) frameworks have been successfully employed to create novel chiral ligands for asymmetric catalysis. nih.gov The two nitrogen atoms of the indole rings can act as coordination sites for a metal center. For instance, chiral bis(oxazoline) ligands, which are also bidentate nitrogen donors, have been used extensively in palladium-catalyzed allylic alkylation reactions. acs.org Similarly, indolyl-based NNN-pincer ligands have been synthesized and their palladium complexes have shown high efficiency in Suzuki coupling reactions. mdpi.com The C₂-symmetric architecture that is possible with bis(indolyl) compounds is particularly advantageous for inducing enantioselectivity in chemical transformations. nih.gov

Ligand Design for Biological Targets Bis(indolyl)methanes (BIMs) have been identified as a promising class of compounds for targeting specific DNA structures. Researchers have designed and synthesized 2,2'-diindolylmethanes that can selectively bind to and stabilize G-quadruplex (G4) DNA structures. nih.gov The selectivity of these ligands can be altered by making chemical modifications to the indole rings. nih.gov This highlights the potential of the bis-indole scaffold in developing therapeutic agents or molecular tools for chemical biology. The structure of this compound, with its two distinct indole units, provides a versatile platform that could be functionalized to achieve selective recognition of biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of diindolyl compounds is a topic of significant interest. Future research could focus on developing efficient and novel synthetic routes to "3-[1-(1H-indol-3-yl)ethenyl]-1H-indole". Current methods for creating similar indole (B1671886) derivatives often involve multi-component reactions, which are valued for their efficiency. For instance, one-pot, three-component reactions have been successfully used to synthesize indol-3-yl substituted spirooxindole derivatives. acs.orgnih.gov Similar strategies could be adapted for the target molecule.

Furthermore, acid-catalyzed cascade reactions and cross-coupling reactions are powerful tools in the synthesis of complex indole structures. nih.govmdpi.com Research into a catalytic, perhaps metal-catalyzed, cross-coupling of a vinyl-indole precursor with another indole molecule could be a promising avenue. The development of a stereoselective synthesis would also be of great interest to isolate and study the biological activities of the E and Z isomers of the ethenyl linkage.

Future synthetic strategies could also explore greener methodologies, such as using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and improve yields, as has been demonstrated for other indole derivatives. nih.gov

Advanced Structural Characterization in Complex Biological Environments

Once synthesized, a crucial area of research will be the advanced structural characterization of "this compound". Standard techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry will be essential for initial characterization. researchgate.netjmchemsci.com

However, to understand its potential biological role, advanced techniques will be necessary. X-ray crystallography could provide precise information about its three-dimensional structure. In the context of biological environments, techniques like in-cell NMR spectroscopy could elucidate its structure and conformational changes when interacting with biomolecules within a cellular context. This would be a significant step towards understanding its mechanism of action if it exhibits any biological activity.

Deeper Mechanistic Elucidation of Biomolecular Interactions

The indole nucleus is a privileged scaffold in medicinal chemistry, with many indole derivatives showing interactions with various biological targets. researchgate.net Future research should focus on identifying the potential biomolecular targets of "this compound".

Initial in silico molecular docking studies could predict binding affinities to a range of receptors and enzymes. researchgate.net For example, indole derivatives have been investigated as potential COX-2 inhibitors and for their interactions with DNA. researchgate.netjmchemsci.com Following computational predictions, in vitro binding assays would be necessary to validate these interactions.

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could provide quantitative data on binding kinetics and thermodynamics. A deeper mechanistic understanding could be achieved through structural biology studies of the compound in complex with its biological target.

Exploration of New Application Domains

The diverse biological activities of indole derivatives suggest that "this compound" could have applications in various fields. Research should not be limited to a single therapeutic area. Based on the activities of other diindolyl compounds, potential application domains to explore include:

Anticancer Agents: Many indole derivatives exhibit cytotoxic effects against cancer cell lines. nih.gov

Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. researchgate.net

Neuropharmacology: Indole is a core structure in many neurotransmitters and psychoactive compounds, and its derivatives are being investigated for conditions like Alzheimer's disease. researchgate.net

Materials Science: The chromophoric nature of the indole ring system suggests potential applications in organic electronics or as fluorescent probes.

A broad-based screening approach against a panel of cancer cell lines, bacterial and fungal strains, and key neurological targets could uncover novel therapeutic or technological applications.

Computational Design of Enhanced Derivatives and Molecular Recognition Studies

Following the initial characterization and biological evaluation of "this compound", computational chemistry can play a pivotal role in designing derivatives with enhanced properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features responsible for any observed biological activity.

This data can then be used to guide the rational design of new analogues with improved potency, selectivity, or pharmacokinetic profiles. For instance, modifications to the indole rings (e.g., substitution with electron-donating or-withdrawing groups) or the ethenyl linker could be explored.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the compound and its interactions with target proteins, aiding in the design of more effective binders. These computational approaches, combined with synthetic chemistry, will be a powerful strategy for optimizing the properties of this class of molecules.

Q & A

Q. How should researchers interpret conflicting biological activity data for this compound across different assay platforms?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Positive Controls : Include reference drugs (e.g., fluconazole for antifungals) to validate assay sensitivity .

Mechanistic and Theoretical Studies

Q. What mechanistic insights explain the formation of this compound under acid-catalyzed vs. base-catalyzed conditions?

  • Methodological Answer :
  • Acid Catalysis : Protonation of aldehydes activates electrophilic intermediates, favoring bis(indolyl)methane formation via Friedel-Crafts pathways .
  • Base Catalysis : Deprotonation of indole enhances nucleophilicity at the 3-position, promoting ethenyl bond formation .

Q. Can enzymatic synthesis routes (e.g., using indole synthases) be engineered for greener production of this compound?

  • Methodological Answer :
  • Enzyme Engineering : Modify ambI3 (3-[(Z)-2-isocyanoethenyl]-1H-indole synthase) to accept non-natural substrates via directed evolution .
  • Biocatalytic Conditions : Optimize pH and cofactors (e.g., 2-oxoglutarate) for decarboxylation/desaturation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.